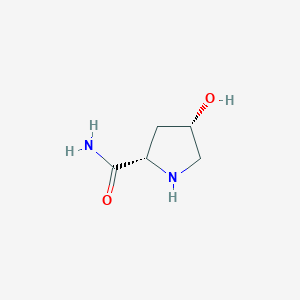![molecular formula C13H17ClN2S B135507 1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine CAS No. 159298-83-6](/img/structure/B135507.png)
1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit interesting pharmacological properties. In
Aplicaciones Científicas De Investigación
1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine has been studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties in animal models. It has also been found to have potential as a treatment for neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. It has been shown to enhance the activity of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain.
Efectos Bioquímicos Y Fisiológicos
1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is an excitatory neurotransmitter that is involved in the development of seizures and neuropathic pain. It has also been shown to increase the levels of GABA, which is an inhibitory neurotransmitter that is involved in the regulation of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine in lab experiments is that it exhibits a wide range of pharmacological properties, which makes it a versatile compound for studying the effects of drugs on the nervous system. However, one limitation is that it has not yet been extensively studied in humans, which makes it difficult to extrapolate its effects to humans.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine. One area of research could be to investigate its potential as a treatment for neuropathic pain in humans. Another area of research could be to explore its effects on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Additionally, further studies could be conducted to elucidate its mechanism of action and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of 1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine involves the reaction of 4-chloroacetophenone with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then reacted with 4-methylpiperazine in the presence of acetic acid to yield the final compound. The purity of the compound can be improved by recrystallization from ethanol.
Propiedades
Número CAS |
159298-83-6 |
|---|---|
Nombre del producto |
1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine |
Fórmula molecular |
C13H17ClN2S |
Peso molecular |
268.81 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)ethanethione |
InChI |
InChI=1S/C13H17ClN2S/c1-15-6-8-16(9-7-15)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3 |
Clave InChI |
XOWUCQOFMKHAOW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=S)CC2=CC=C(C=C2)Cl |
SMILES canónico |
CN1CCN(CC1)C(=S)CC2=CC=C(C=C2)Cl |
Sinónimos |
1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)

